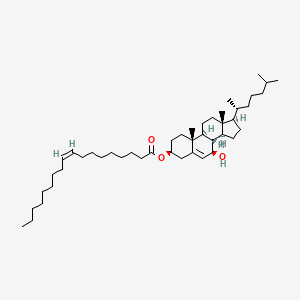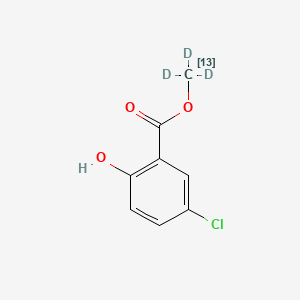
4-tert-Octylphenol-3,5-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-tert-Octylphenol-3,5-d2” is an analytical standard used for the quantification of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . It is the deuterium labeled 4-tert-Octylphenol-3,5 .
Molecular Structure Analysis
The molecular formula of “4-tert-Octylphenol-3,5-d2” is C14H20D2O . The average mass is 208.336 Da and the mono-isotopic mass is 208.179626 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-tert-Octylphenol-3,5-d2” include a density of 0.9±0.1 g/cm3, boiling point of 304.7±11.0 °C at 760 mmHg, and a flash point of 155.0±8.7 °C . It also has a molar refractivity of 65.1±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 220.6±3.0 cm3 .
Applications De Recherche Scientifique
Analytical Standard
“4-tert-Octylphenol-3,5-d2” is used as an analytical standard in scientific research . It is often used in the concentration of 10 μg/mL or 100 μg/mL in acetone . The compound is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .
Environmental Analysis
This compound is used for the analysis of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . This is achieved using solid-phase micro extraction followed by gas chromatography with mass spectrometry (SPME-GC-MS) .
Quantification of Ethoxylates
“4-tert-Octylphenol-3,5-d2” diethoxylate is used as an analytical standard for the quantification of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . This is also done using the SPME-GC-MS technique .
Deuterated Standard
The compound is a deuterated standard, which means it is used in experiments where the presence of deuterium (heavy hydrogen) is required . Deuterated standards are often used in nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Due to its mass shift (M+2), “4-tert-Octylphenol-3,5-d2” can be used in mass spectrometry for the identification and quantification of substances within a test sample .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-tert-Octylphenol-3,5-d2 is the central nervous system . This compound interacts with various components of the nervous system, influencing its function and potentially leading to observable changes in behavior or physiological responses .
Mode of Action
4-tert-Octylphenol-3,5-d2 interacts with its targets through a process known as deuteration . Deuteration is a method where stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules . This process has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s known that the compound is used for the analysis of mono and di-ethoxylates of nonylphenol (np) and octylphenol (op) in environmental samples .
Pharmacokinetics
The pharmacokinetic properties of 4-tert-Octylphenol-3,5-d2 are influenced by its deuteration . Deuteration can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, thereby impacting its bioavailability .
Result of Action
It’s known that the compound is used as a tracer in environmental and biological studies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-tert-Octylphenol-3,5-d2. For instance, the compound is used for the quantification of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . This suggests that the compound’s action can be influenced by the presence of these substances in the environment.
Propriétés
IUPAC Name |
3,5-dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3/i6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAVYTVYFVQUDY-QFIQSOQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C(C)(C)CC(C)(C)C)[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746792 |
Source


|
| Record name | 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173021-20-9 |
Source


|
| Record name | 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)

![rac-cis-3-[(Phenylmethyl)amino]cyclohexanol](/img/structure/B584428.png)

![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)
